An In-depth Technical Guide to Tetradecyl 3,4,5-trihydroxybenzoate: From Chemical Structure to Therapeutic Potential
An In-depth Technical Guide to Tetradecyl 3,4,5-trihydroxybenzoate: From Chemical Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyl 3,4,5-trihydroxybenzoate, an ester of gallic acid and tetradecanol, is a molecule of significant interest in the scientific community, particularly in the fields of oncology and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and biological activities, with a focus on its potential applications in drug development.
Section 1: Chemical Identity and Physicochemical Properties
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tetradecyl 3,4,5-trihydroxybenzoate . It is also commonly known by its synonyms, Myristyl gallate and Gallic acid tetradecyl ester.[1]
The chemical structure consists of a gallic acid moiety, characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxyl group. This carboxyl group is esterified with a tetradecyl (or myristyl) alcohol, a 14-carbon saturated fatty alcohol.
Below is a two-dimensional representation of the chemical structure of Tetradecyl 3,4,5-trihydroxybenzoate:
Caption: Experimental workflow for the synthesis of Tetradecyl 3,4,5-trihydroxybenzoate.
Detailed Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add gallic acid (1.0 equivalent), tetradecanol (1.1-1.5 equivalents), and a suitable solvent such as toluene. [2]2. Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1-0.3 equivalents). [3]3. Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux at a temperature of 115-125°C. [3]The azeotropic mixture of toluene and water will distill, with the water being collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours. [3]5. Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation under reduced pressure.
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Crystallization: Dissolve the resulting crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
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Isolation and Drying: Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol to remove any remaining impurities. Dry the purified Tetradecyl 3,4,5-trihydroxybenzoate under vacuum to obtain a white to off-white solid.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative analysis of Tetradecyl 3,4,5-trihydroxybenzoate, ensuring its purity and stability in various formulations.
HPLC Protocol:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Sample Preparation:
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Accurately weigh a known amount of the Tetradecyl 3,4,5-trihydroxybenzoate sample.
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Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
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Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. [4]
Section 3: Biological Activity and Therapeutic Potential
Tetradecyl 3,4,5-trihydroxybenzoate has demonstrated significant biological activity, particularly as a potential anticancer agent. Its mechanism of action appears to be multifaceted, primarily involving the induction of apoptosis in cancer cells.
Anticancer Activity and Cytotoxicity
Studies have shown that gallic acid and its esters, including the dodecyl ester (a close structural analog), can inhibit the growth of various tumor cells. [5]The cytotoxic effects are often dose- and time-dependent. For instance, dodecyl gallate exhibited an IC50 value of 31.15 µM at 24 hours in MG-63 human osteosarcoma cells. [5]While specific IC50 values for Tetradecyl 3,4,5-trihydroxybenzoate are not as widely reported, its structural similarity to other cytotoxic gallates suggests a comparable level of activity.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which Tetradecyl 3,4,5-trihydroxybenzoate is thought to exert its anticancer effects is through the induction of apoptosis, or programmed cell death.
Signaling Pathway for Apoptosis Induction:
Caption: Proposed signaling pathway for apoptosis induction by Tetradecyl 3,4,5-trihydroxybenzoate.
Key molecular events in this pathway include:
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Modulation of Bcl-2 Family Proteins: Treatment with gallate esters has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. [5]This shift in balance is a critical step in initiating the intrinsic apoptotic pathway.
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Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.
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Caspase Activation: Cytochrome c in the cytoplasm forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
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Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death. [5]
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Tetradecyl 3,4,5-trihydroxybenzoate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes. [6][7]
Conclusion
Tetradecyl 3,4,5-trihydroxybenzoate is a promising molecule with well-defined chemical properties and demonstrated biological activity. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to further explore its potential. The compelling evidence for its anticancer activity, particularly its ability to induce apoptosis through the mitochondrial pathway, makes it a strong candidate for further investigation in the development of novel cancer therapeutics. Future research should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models to pave the way for potential clinical applications.
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